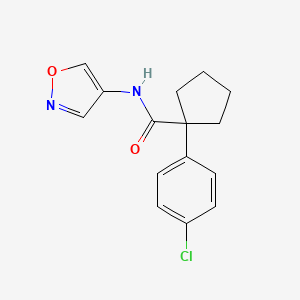
1-(4-chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide is a chemical compound that features a cyclopentanecarboxamide core with a 4-chlorophenyl group and an isoxazol-4-yl group attached
Métodos De Preparación
The synthesis of 1-(4-chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide typically involves the following steps:
Formation of the cyclopentanecarboxamide core: This can be achieved through the reaction of cyclopentanecarboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the 4-chlorophenyl group: This step involves the use of a chlorination reaction, where a phenyl group is chlorinated to form the 4-chlorophenyl group.
Attachment of the isoxazol-4-yl group: This can be done through a cycloaddition reaction involving an appropriate nitrile oxide and an alkene to form the isoxazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
1-(4-chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(4-chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-5-[5-(3-chlorophenyl)isoxazol-4-yl]-1H-tetraazole: This compound features a similar isoxazole ring but with different substituents, leading to distinct chemical and biological properties.
1-(4-chlorophenyl)-5-[5-(3,5-difluorophenyl)isoxazol-4-yl]-1H-tetraazole: Another similar compound with fluorine substituents, which may affect its reactivity and interactions.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-5-3-11(4-6-12)15(7-1-2-8-15)14(19)18-13-9-17-20-10-13/h3-6,9-10H,1-2,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLJRMVSEIWQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
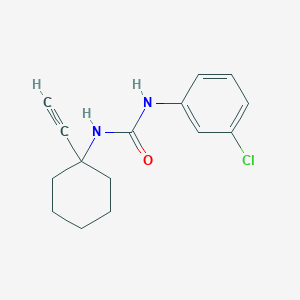
![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2807927.png)
![3-(2-chlorophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2807928.png)
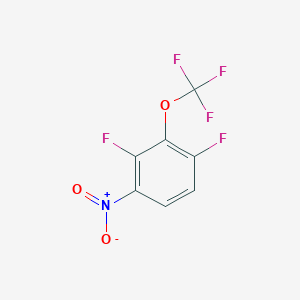
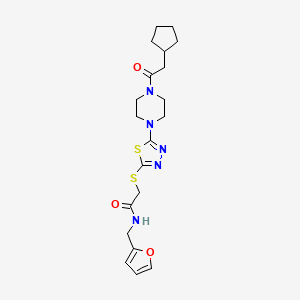
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-bromophenyl)acetamide](/img/structure/B2807932.png)
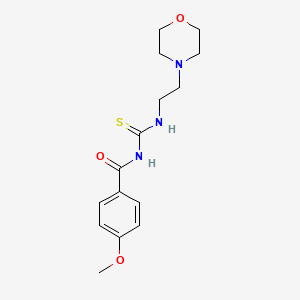
![2,4-Dimethyl-6-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2807935.png)
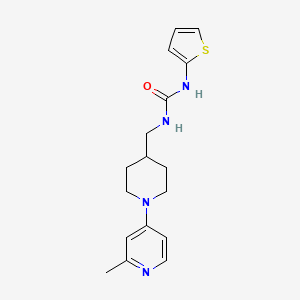
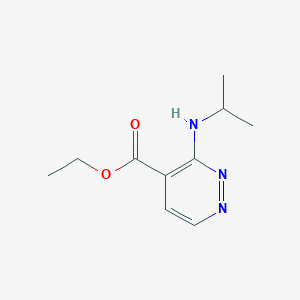

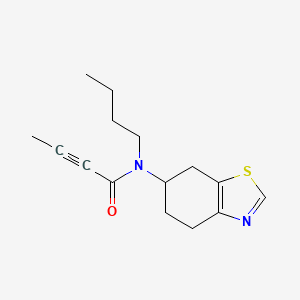
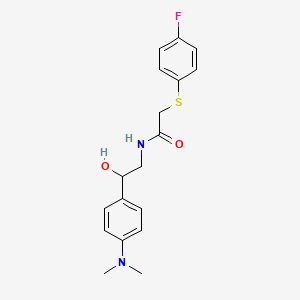
![2-cyclopropyl-4-methyl-6-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine](/img/structure/B2807946.png)
